molecular formula C8H7O2- B1238997 2-Methylbenzoate

2-Methylbenzoate

Cat. No.: B1238997
M. Wt: 135.14 g/mol
InChI Key: ZWLPBLYKEWSWPD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylbenzoate: This compound , is the conjugate base of o-toluic acid . It is an aromatic carboxylate with the chemical formula C8H7O2 . This compound is a derivative of toluene, where the methyl group is positioned ortho (adjacent) to the carboxylate group. It is commonly used in organic synthesis and has various applications in scientific research .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of o-toluate involves its interaction with various molecular targets and pathways. As an aromatic carboxylate, it can participate in hydrogen bonding and π-π interactions, influencing its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Uniqueness:

Properties

Molecular Formula

C8H7O2-

Molecular Weight

135.14 g/mol

IUPAC Name

2-methylbenzoate

InChI

InChI=1S/C8H8O2/c1-6-4-2-3-5-7(6)8(9)10/h2-5H,1H3,(H,9,10)/p-1

InChI Key

ZWLPBLYKEWSWPD-UHFFFAOYSA-M

SMILES

CC1=CC=CC=C1C(=O)[O-]

Canonical SMILES

CC1=CC=CC=C1C(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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